(Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene
Overview
Description
(Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene is an organofluorine compound characterized by the presence of both bromine and fluorine atoms attached to a butene backbone. This compound is notable for its unique structural features, which include a double bond in the (Z)-configuration, meaning the substituents on the double-bonded carbons are on the same side. The presence of multiple fluorine atoms imparts distinct chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene typically involves the halogenation of a suitable precursor. One common method is the addition of bromine to a tetrafluorobutene derivative under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure the selective formation of the (Z)-isomer.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate. Industrial methods often focus on scalability and cost-effectiveness while maintaining high purity standards.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in polar solvents can facilitate substitution reactions.
Addition: Halogens like chlorine or bromine in the presence of light or catalysts can add across the double bond.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the compound to form different products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield fluorinated alcohols or amines, while addition reactions can produce dihalogenated compounds.
Scientific Research Applications
(Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving halogenated substrates.
Medicine: Research into fluorinated compounds often explores their potential as drug candidates due to their stability and bioactivity.
Industry: The compound is used in the development of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which (Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets. The pathways involved often include halogen bonding and hydrophobic interactions, which contribute to the compound’s overall bioactivity and stability.
Comparison with Similar Compounds
Similar Compounds
(E)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene: The (E)-isomer has the substituents on opposite sides of the double bond, leading to different chemical properties and reactivity.
4-Bromo-1,1,1,3-tetrafluorobutane: Lacks the double bond, resulting in different reactivity and applications.
1,1,1,3-Tetrafluorobut-2-ene: Similar structure but without the bromine atom, affecting its chemical behavior and uses.
Uniqueness
(Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene is unique due to its specific (Z)-configuration and the combination of bromine and multiple fluorine atoms. This configuration imparts distinct chemical properties, such as increased reactivity in certain types of reactions and enhanced stability in others. The compound’s unique structure makes it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
(Z)-4-bromo-1,1,1,3-tetrafluorobut-2-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrF4/c5-2-3(6)1-4(7,8)9/h1H,2H2/b3-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJJRDSVRUTQFT-IWQZZHSRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=CC(F)(F)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C(=C/C(F)(F)F)/F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660303 | |
Record name | (2Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933600-89-6 | |
Record name | (2Z)-4-Bromo-1,1,1,3-tetrafluorobut-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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